[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone
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Overview
Description
“[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The empirical formula of the compound is C13H16N2O . It has a molecular weight of 216.28 .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature, containing a benzenoid nucleus and having 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The inhibitory effect of CA-4 analogues and indoles on tubulin polymerization has been a basis for the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are diverse. Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction in this field could involve further exploration of the therapeutic potential of indole derivatives, including “[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone”.
Properties
IUPAC Name |
[3-(1H-indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(15-10-21-15)18-5-6-20-9-12(18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,15,17H,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUAEDJLJOWLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CO2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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